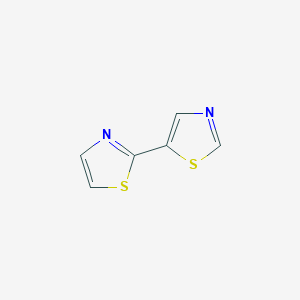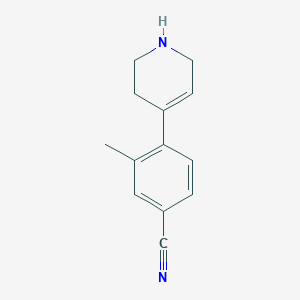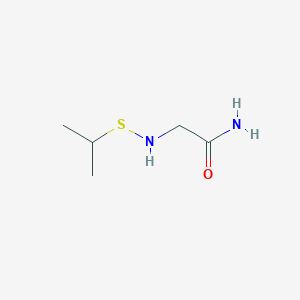
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an ethylsulfonyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate typically involves the reaction of ethylsulfonylpyrazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrazole derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyrazole derivatives without the sulfonyl group.
Substitution: Carboxylic acids or different esters.
Applications De Recherche Scientifique
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets. The exact molecular pathways involved can vary depending on the specific enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1-methylsulfonylpyrazol-3-yl)acetate
- Methyl 2-(1-phenylsulfonylpyrazol-3-yl)acetate
- Methyl 2-(1-benzylsulfonylpyrazol-3-yl)acetate
Uniqueness
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different sulfonyl groups, it may exhibit distinct properties in terms of solubility, stability, and binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C8H12N2O4S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C8H12N2O4S/c1-3-15(12,13)10-5-4-7(9-10)6-8(11)14-2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
QHURSEUBOXGHGR-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1C=CC(=N1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)



![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)



![2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)
![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)



